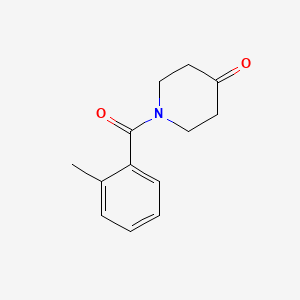
1-(2-Methylbenzoyl)piperidin-4-one
描述
1-(2-Methylbenzoyl)piperidin-4-one is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 . It is used in the field of research and development .
Synthesis Analysis
Piperidine derivatives, including this compound, are synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered heterocyclic ring, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives, including this compound, are involved in various chemical reactions, such as hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are crucial for the synthesis of biologically active piperidines .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 400.2±45.0 °C and a predicted density of 1.159±0.06 g/cm3 . Its pKa is predicted to be -1.24±0.20 .作用机制
1-(2-Methylbenzoyl)piperidin-4-one acts as an electrophile, which means that it can react with nucleophiles such as amines and alcohols. The reaction occurs when the electrophile (this compound) reacts with a nucleophile (amine or alcohol), forming a covalent bond between the two molecules. This reaction is known as a substitution reaction and can result in the formation of a variety of different compounds.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory and anti-cancer effects, as well as an ability to inhibit the growth of certain bacteria. In addition, this compound has been found to have neuroprotective effects, and to be an effective inhibitor of certain enzymes.
实验室实验的优点和局限性
1-(2-Methylbenzoyl)piperidin-4-one is a useful reagent for organic synthesis and drug discovery, as it can be used to synthesize a variety of biologically active compounds. However, it is important to note that this compound is toxic and should be handled with care. It should also be handled in an inert atmosphere, such as nitrogen or argon, to prevent it from reacting with other compounds.
未来方向
1-(2-Methylbenzoyl)piperidin-4-one has a wide range of potential applications in scientific research and industrial processes. In the future, this compound could be used to synthesize peptide-based drugs, polymers and other materials, as well as to develop new anti-inflammatory and anti-cancer drugs. In addition, this compound could be used to develop new neuroprotective compounds, and to explore new mechanisms of action for existing drugs. Finally, this compound could be used to develop new methods of drug delivery, such as transdermal patches or nanoparticles.
科学研究应用
1-(2-Methylbenzoyl)piperidin-4-one is used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science. It is also used as a reagent in the synthesis of various biologically active compounds such as antibiotics, anti-inflammatory agents, and anti-cancer drugs. In addition, this compound has been used in the synthesis of peptide-based drugs, as well as in the synthesis of polymers and other materials.
属性
IUPAC Name |
1-(2-methylbenzoyl)piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10-4-2-3-5-12(10)13(16)14-8-6-11(15)7-9-14/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHVRXMYJFCTGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-(2-ethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2787239.png)
![3-(4-Nitro-phenyl)-6-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione](/img/structure/B2787241.png)
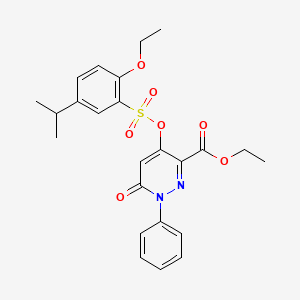

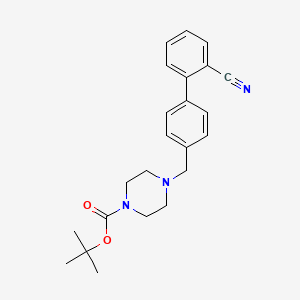
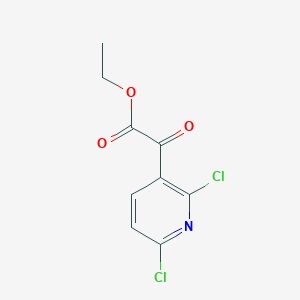
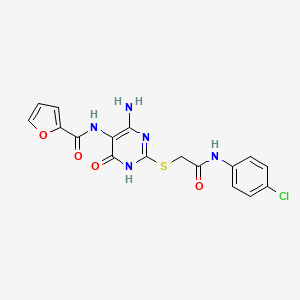
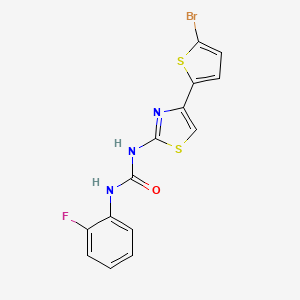
![3,6-dichloro-N-[4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2787253.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2787254.png)
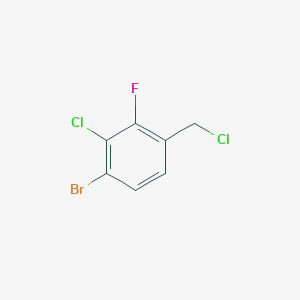
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-[(2S,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]ethanone;hydrochloride](/img/structure/B2787256.png)
![3-Fluoro-4-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2787258.png)